Pinoresinol diglucopyranoside

ADME Drug Permeability PAMPA Assay

Pinoresinol diglucopyranoside (PDG; CAS 63902-38-5), also referred to as (+)-pinoresinol di-O-β-D-glucopyranoside, is a lignan diglucoside isolated predominantly from Eucommia ulmoides Oliv. bark.

Molecular Formula C32H42O16
Molecular Weight 682.7 g/mol
Cat. No. B12462324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinoresinol diglucopyranoside
Molecular FormulaC32H42O16
Molecular Weight682.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)OC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C32H42O16/c1-41-19-7-13(3-5-17(19)45-31-27(39)25(37)23(35)21(9-33)47-31)29-15-11-44-30(16(15)12-43-29)14-4-6-18(20(8-14)42-2)46-32-28(40)26(38)24(36)22(10-34)48-32/h3-8,15-16,21-40H,9-12H2,1-2H3
InChIKeyZJSJQWDXAYNLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pinoresinol Diglucopyranoside (PDG) – Key Pharmacological and ADME Baseline


Pinoresinol diglucopyranoside (PDG; CAS 63902-38-5), also referred to as (+)-pinoresinol di-O-β-D-glucopyranoside, is a lignan diglucoside isolated predominantly from Eucommia ulmoides Oliv. bark [1]. It belongs to the furofuran lignan class and features two glucose units esterified to the parent pinoresinol aglycone. PDG has been studied for antihypertensive, anti-osteoporotic, antioxidant, and phosphodiesterase-inhibitory activities, with its diglucoside structure conferring distinct ADME properties compared with its aglycone pinoresinol [REFS-1, REFS-2].

Why Pinoresinol Diglucopyranoside Cannot Be Replaced by Its Aglycone or Mono-Glucoside Analogs


Pinoresinol diglucopyranoside (PDG) exhibits profoundly different ADME behavior from its aglycone pinoresinol (PINL) and mono-glucoside (PMG). In head-to-head studies, PDG shows approximately 8,800-fold lower passive membrane permeability than PINL (Peff 0.02 vs 176.84 × 10⁻⁷ cm/s, p < 0.05) [1] and half the plasma protein binding (45.21% vs 89.03%) [1], while its metabolic half-life in human liver microsomes is 1.5-fold shorter [1]. These quantitative differences mean that PDG is not interchangeable with PINL or PMG in either in vitro assays or in vivo models; substituting the aglycone would yield different tissue distribution, free fraction, and clearance profiles, fundamentally altering pharmacological outcomes [REFS-1, REFS-2].

Pinoresinol Diglucopyranoside – Quantitative Differentiation Evidence Against Closest Analogs


8,800-Fold Lower Passive Membrane Permeability vs. Pinoresinol Aglycone

In a direct head-to-head PAMPA assay, pinoresinol diglucopyranoside (PDG) exhibited an effective permeability coefficient (Peff) of 0.02 × 10⁻⁷ cm/s, while pinoresinol (PINL) gave Peff = 176.84 × 10⁻⁷ cm/s, a difference of nearly four orders of magnitude (p < 0.05) [1]. Both compounds were soluble in PBS pH 7.4 (>100 μM), confirming that the permeability difference is structure-dependent, not solubility-limited [1].

ADME Drug Permeability PAMPA Assay

Significantly Lower Human Plasma Protein Binding – Higher Free Fraction Than Pinoresinol

In the same head-to-head study, PDG showed an average human plasma protein binding rate of 45.21%, while PINL bound at 89.03% [1]. This translates to an approximate 5-fold higher free fraction for PDG (54.79% vs 10.97% unbound), which is a critical determinant of the compound's pharmacologically active concentration at target sites [1].

Plasma Protein Binding Free Drug Fraction ADME

Differential Metabolic Stability in Human Liver Microsomes vs. Pinoresinol

PDG exhibited a metabolic half-life (t₁/₂) of 1,004.8 min in human liver microsomes (HLM), compared with 1,509.5 min for PINL [1]. Although both compounds show low intrinsic clearance, the 1.5-fold shorter t₁/₂ of PDG indicates a modestly higher hepatic metabolic rate that must be accounted for in dosing regimens [1].

Metabolic Stability Hepatic Clearance Drug Metabolism

Dose-Dependent Protection in Dexamethasone-Induced Osteoporosis – Quantitative Bone Parameter Improvement

In a rat model of dexamethasone-induced osteoporosis, PDG administered orally at 10, 20, and 40 mg/kg significantly (p < 0.05 or 0.01) increased femur bone mineral density (BMD) from control levels of 0.22 g/cm² to 0.27–0.35 g/cm², femur weight from 0.67 g to 0.73–0.78 g, and bone mineral content (BMC) from 0.12 g/cm to 0.16–0.23 g/cm [1]. Simultaneously, serum TNF-α was reduced from 92.38 ng/L (control) to 82.05–87.46 ng/L, and IL-6 from 108.74 ng/L to 95.38–103.25 ng/L [1]. Alendronate was used as the positive control arm in this study, but comparative PDG-vs-alendronate data must be retrieved from the full dataset.

Osteoporosis Bone Mineral Density Bone Metabolism

cAMP Phosphodiesterase Inhibition – Diglucoside Superiority Over Aglycone and Monoglucoside

Among lignans isolated from Eucommia ulmoides bark, (+)-pinoresinol di-O-β-D-glucopyranoside (3c) demonstrated strong inhibitory activity against cAMP phosphodiesterase, and the structure-activity relationship revealed the potency ranking: diglucoside ≩ aglycone > monoglucoside [1]. While individual IC₅₀ values were not reported in this early investigation, the consistent rank order across multiple structural pairs supports the key role of the diglucoside moiety in enzyme inhibition [1].

Phosphodiesterase Inhibition cAMP Signaling Structure-Activity Relationship

Pinoresinol Diglucopyranoside – Evidence-Backed Application Scenarios


ADME-Profiling Studies Requiring a Low-Permeability, Low-Protein-Binding Lignan Comparator

With its exceptionally low PAMPA permeability (0.02 × 10⁻⁷ cm/s) and moderate protein binding (45.21%) [1], PDG serves as an excellent low-permeability benchmark lignan for membrane transport and drug-drug interaction studies. Researchers can pair PDG with its aglycone PINL (Peff 176.84 × 10⁻⁷ cm/s, 89.03% bound) [1] to dissect the contribution of glycosylation to ADME properties. The 8,800-fold permeability gap provides a wide dynamic range for transporter identification and formulation screening [1].

Osteoporosis Drug Discovery Using a Glucocorticoid-Induced Bone Loss Model

PDG's quantitative improvement of BMD (up to +59% vs control), BMC, and suppression of pro-inflammatory cytokines (TNF-α, IL-6) in a dexamethasone-induced rat model [2] supports its use as a lead compound or reference standard in bone metabolism research. The availability of alendronate as a concurrent positive control in the published protocol [2] enables direct benchmarking of efficacy endpoints. Procurement for this application should specify PDG batches with documented in vivo lot-to-lot consistency.

cAMP Phosphodiesterase Inhibitor Screening Panels

The demonstrated rank-order potency of diglucosides over aglycones and monoglucosides for cAMP PDE inhibition [3] positions PDG as the optimal lignan-based PDE inhibitor positive control. Screening campaigns aimed at identifying natural product PDE inhibitors should include PDG rather than pinoresinol aglycone to avoid false negatives from insufficient glycosylation, as the diglucoside moiety is essential for full inhibitory activity [3].

Pharmacokinetic and Bioavailability Studies of Glycosylated Natural Products

PDG's distinct pharmacokinetic profile – including a hepatic portal vein bioavailability of 91.6% that decreases to 51.3% at the jugular vein due to hepatic conversion, with pinoresinol glucoside as the primary metabolite [4] – makes it a valuable tool compound for studying first-pass metabolism of lignan glycosides. Its hepatic t₁/₂ of 1,004.8 min in HLM [1] and the known deglycosylation pathway [4] provide a well-characterized PK baseline for intestinal and hepatic metabolism investigations.

Quote Request

Request a Quote for Pinoresinol diglucopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.